molecular formula C10H8Cl2O2 B13274085 2,3-Dichloro-4-cyclopropanecarbonylphenol

2,3-Dichloro-4-cyclopropanecarbonylphenol

Cat. No.: B13274085
M. Wt: 231.07 g/mol
InChI Key: GCLLYEHCTSTYPX-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C₁₀H₈Cl₂O₂ and a molecular weight of 231.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropane ring, and a phenol group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-dichlorophenol with cyclopropanecarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

cyclopropyl-(2,3-dichloro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H8Cl2O2/c11-8-6(10(14)5-1-2-5)3-4-7(13)9(8)12/h3-5,13H,1-2H2

InChI Key

GCLLYEHCTSTYPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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